molecular formula C14H12N2O2 B325821 3-Benzamidobenzamide

3-Benzamidobenzamide

Cat. No.: B325821
M. Wt: 240.26 g/mol
InChI Key: KXRBIKHMBTVXSC-UHFFFAOYSA-N
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Description

3-Benzamidobenzamide is a benzamide derivative characterized by a benzamide (C₆H₅CONH₂) core structure with an additional benzamido (C₆H₅CONH-) substituent at the 3-position of the aromatic ring. This dual amide functionality distinguishes it from simpler benzamide analogs and influences its physicochemical and biological properties.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

3-benzamidobenzamide

InChI

InChI=1S/C14H12N2O2/c15-13(17)11-7-4-8-12(9-11)16-14(18)10-5-2-1-3-6-10/h1-9H,(H2,15,17)(H,16,18)

InChI Key

KXRBIKHMBTVXSC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

3-Chlorobenzamide (C₇H₆ClNO)

  • Structure : A benzamide with a chloro group at the 3-position.
  • Molecular Weight : 155.58 g/mol .
  • Lacks the extended conjugation of the benzamido group, reducing π-π stacking interactions in biological systems.

3-(Benzylthio)benzamide Derivatives

  • Structure : Benzamide with a benzylthio group (-S-CH₂C₆H₅) at the 3-position.
  • Biological Activity : Demonstrated potent SIRT2 inhibition (IC₅₀ = 0.18–1.2 μM), with selectivity over SIRT1/3 .
  • Key Differences :
    • The sulfur atom in the benzylthio group enhances hydrophobicity and metal-binding capacity compared to the amide group in this compound.
    • Benzylthio derivatives show higher enzyme selectivity , attributed to steric and electronic effects.

2-Hydroxy-N-(3-Trifluoromethylphenyl)benzamide

  • Structure : Benzamide with a hydroxyl group at the 2-position and a trifluoromethylphenyl substituent on the amide nitrogen.
  • Key Differences :
    • The hydroxyl group enables hydrogen bonding , improving solubility in polar solvents.
    • Trifluoromethyl groups enhance metabolic stability but may reduce bioavailability due to increased lipophilicity.

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Substituent(s) Molecular Weight (g/mol) Key Biological Activity Applications/Findings References
This compound 3-benzamido 240.26 Not explicitly reported Inferred enzyme modulation
3-Chlorobenzamide 3-chloro 155.58 N/A Intermediate in organic synthesis
3-(Benzylthio)benzamide 3-benzylthio 273.38 SIRT2 inhibition (IC₅₀ < 1 μM) Neurodegenerative disease research
2-Hydroxy-N-(3-TFM-Phenyl)benzamide 2-hydroxy, N-(3-TFM-phenyl) 309.26 Antimicrobial screening Lead compound optimization

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Increase stability and resistance to enzymatic degradation but may reduce solubility .
  • Electron-Donating Groups (e.g., -NH₂, -OH) : Enhance hydrogen-bonding capacity, improving target affinity .
  • Bulkier Substituents (e.g., benzamido, benzylthio) : Improve selectivity by occupying specific enzyme pockets, as seen in SIRT2 inhibitors .

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